7-(4'-Hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one

Wnt/β-catenin signaling Colon cancer Diarylheptanoid SAR

7-(4'-Hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (CAS 79559-60-7, also designated DPHB) is a linear diarylheptanoid belonging to the curcuminoid superclass. The molecule features an α,β-unsaturated ketone (enone) linker bridging an unsubstituted phenyl ring and a 4-hydroxy-3-methoxyphenyl (vanillyl) ring, which distinguishes it from the symmetrical diarylheptanoid curcumin.

Molecular Formula C20H22O3
Molecular Weight 310.4 g/mol
CAS No. 79559-60-7
Cat. No. B1235295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4'-Hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one
CAS79559-60-7
Molecular FormulaC20H22O3
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC=CC=C2)O
InChIInChI=1S/C20H22O3/c1-23-20-15-17(12-14-19(20)22)9-5-6-10-18(21)13-11-16-7-3-2-4-8-16/h2-4,6-8,10,12,14-15,22H,5,9,11,13H2,1H3
InChIKeyNOHMOWQGVDSLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7-(4'-Hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (CAS 79559-60-7) – Structural & Functional Baseline for Curcuminoid Research Procurement


7-(4'-Hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (CAS 79559-60-7, also designated DPHB) is a linear diarylheptanoid belonging to the curcuminoid superclass. The molecule features an α,β-unsaturated ketone (enone) linker bridging an unsubstituted phenyl ring and a 4-hydroxy-3-methoxyphenyl (vanillyl) ring, which distinguishes it from the symmetrical diarylheptanoid curcumin [1]. The compound was originally isolated from Alpinia officinarum (lesser galangal) and is classified as a plant metabolite with demonstrated antineoplastic activity . It is widely procured as a reference standard and as a pharmacological tool compound for studying prostaglandin biosynthesis inhibition, Wnt/β-catenin pathway modulation, and RANKL-induced osteoclastogenesis .

Why Curcumin or Other Diarylheptanoids Cannot Substitute for 7-(4'-Hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one in Targeted Research


Despite belonging to the same diarylheptanoid class, 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (DPHB) exhibits distinct, quantifiable differences from common analogs such as curcumin, platyphyllenone, and demethoxycurcumin in key signaling pathway outcomes. While curcumin is a symmetrical bis-vanillyl compound, DPHB possesses only a single vanillyl ring, which fundamentally alters its molecular recognition profile. As shown in a direct head-to-head comparison among six diarylheptanoids, DPHB emerged as the most potent suppressor of Wnt3a-induced β-catenin/T-cell factor activity in colon cancer cells, outperforming curcumin and other class members [1]. This result is not extrapolated from chemical similarity but from experimentally determined rank-order potency within the same assay. Consequently, generic substitution with more abundant or less expensive curcuminoids risks masking the specific structure-activity relationship (SAR) insights that DPHB uniquely provides, particularly in Wnt/β-catenin, Shh-Gli-FoxM1, and RANKL-NF-κB/MAPK pathway studies [2][3].

Quantitative Differentiation Evidence for 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one vs. Closest Analogs


Wnt/β-Catenin Pathway Inhibition: DPHB vs. Five Other Diarylheptanoids in Colon Cancer Cells

In a direct screening of six diarylheptanoids isolated from Alpinia officinarum, 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (Compound 1) was identified as the most potent inhibitor of Wnt3a-induced β-catenin/T-cell factor (TCF) reporter activity in human colon cancer cells [1]. The study explicitly ranked the compounds, and Compound 1 (DPHB) showed the strongest suppression, whereas curcumin, demethoxycurcumin, and bisdemethoxycurcumin exhibited weaker or negligible effects in the same assay system [1]. The presence of the enone linker and the single hydroxyl substituent on the aromatic ring were identified as critical structural determinants for this activity [1].

Wnt/β-catenin signaling Colon cancer Diarylheptanoid SAR

Anti-Pancreatic Cancer Activity: DPHB vs. Platyphyllenone and Class Peers in PANC-1 Cells

A comparative study of diarylheptanoids from Alpinia officinarum and Alnus japonica tested the anti-proliferative effects against PANC-1 pancreatic cancer cells. Among the isolated compounds, 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (Compound 1) and platyphyllenone (Compound 7) were the most potent, both significantly suppressing cell proliferation and inducing cell cycle arrest [1]. Both compounds inhibited the Shh-Gli-FoxM1 pathway and reduced target gene expression in PANC-1 cells, and their effects were rescued by overexpression of exogenous FoxM1, confirming target specificity [1]. DPHB achieved antiproliferative efficacy comparable to platyphyllenone, positioning both as lead diarylheptanoids in this indication [1].

Pancreatic cancer Shh-Gli-FoxM1 pathway Cell cycle arrest

Prostaglandin Biosynthesis Inhibition: DPHB vs. Gingerols and Other Diarylheptanoids

7-(4'-Hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (DPHB) is a documented inhibitor of prostaglandin biosynthesizing enzyme (PG synthetase), as reported in foundational studies of Alpinia officinarum constituents [1]. The 1992 structure-activity relationship study by Kiuchi et al. demonstrated that diarylheptanoids, including DPHB, inhibit prostaglandin biosynthesis with a potency profile distinct from gingerols, where the enone group and hydroxyl substitution pattern are critical determinants [2]. While specific IC50 values for DPHB in the prostaglandin synthetase assay are contained in the full-text of these references, the compound is consistently cited as an active inhibitor in this pathway [1][2].

Prostaglandin biosynthesis COX/LOX inhibition Anti-inflammatory

Osteoclastogenesis Inhibition: DPHB vs. Bisphosphonates and Denosumab (Class-Level Comparison)

In a 2025 study, 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (DPHB) was shown to inhibit RANKL-induced osteoclastogenesis in vitro and to alleviate LPS-induced inflammatory osteolysis in a murine model [1]. DPHB suppressed both NF-κB and MAPK signaling pathways while inhibiting NFATc1 activation and nuclear translocation [1]. The study explicitly compares DPHB to current clinical treatments (bisphosphonates and denosumab) that carry significant side effect burdens, positioning DPHB as a mechanistically distinct, dual-pathway inhibitor with a favorable safety profile [1]. In vivo, intraperitoneal administration of DPHB significantly reduced bone destruction as quantified by Micro-CT analysis [1].

Osteoclastogenesis NF-κB signaling MAPK signaling Inflammatory bone destruction

Structural Determinants of Selectivity: Enone Linker and Mono-Vanillyl Substitution vs. Bis-Vanillyl Curcuminoids

The structural uniqueness of 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one lies in its single-vanillyl (4-hydroxy-3-methoxyphenyl) substitution pattern and the presence of a single α,β-unsaturated ketone (enone) in the C7 linker, contrasting with curcumin's bis-vanillyl substitution and β-diketone moiety [1]. The colon cancer SAR study explicitly demonstrated that the enone group in the linker is critical for Wnt/β-catenin inhibitory activity and that the hydroxyl substituent on the aromatic ring is preferred [2]. This mono-substituted linear diarylheptanoid architecture dictates a distinct hydrogen-bond donor/acceptor landscape and hydrophobic surface compared to symmetrical curcuminoids, leading to differential target engagement across multiple pathways [1][2].

Structure-activity relationship Enone pharmacophore Molecular recognition

Purity and Analytical Specification: DPHB as a Defined Reference Standard vs. Curcuminoid Mixtures

Reputable suppliers offer 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one at ≥98% purity as determined by HPLC, with full Certificate of Analysis documentation [1]. This contrasts with commercial curcumin preparations, which typically contain a mixture of curcumin (~77%), demethoxycurcumin (~17%), and bisdemethoxycurcumin (~3%), complicating interpretation of biological results [2]. The availability of DPHB as a single, well-characterized entity makes it suitable as an analytical reference standard for HPLC quantification of diarylheptanoids in Alpinia officinarum extracts and for unambiguous pharmacological studies [1].

Analytical standard HPLC purity Reference material

Optimal Research and Industrial Application Scenarios for 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (CAS 79559-60-7)


Wnt/β-Catenin Pathway Probe for Colon Cancer Drug Discovery

DPHB is the optimal chemical probe for dissecting Wnt/β-catenin signaling in colorectal cancer models, having been identified as the most potent Wnt3a-induced β-catenin/TCF activity inhibitor among six tested diarylheptanoids [1]. Procurement of DPHB as a single-component reference standard enables dose-response studies in HCT116 and SW480 colon cancer cell lines without the confounding effects of curcuminoid mixtures. Its established SAR—specifically the critical role of the enone group and hydroxyl substituent—provides a rational starting point for medicinal chemistry optimization [1].

Shh-Gli-FoxM1 Pathway Studies in Pancreatic Cancer

For pancreatic cancer research, DPHB serves as a validated inhibitor of the Shh-Gli-FoxM1 pathway in PANC-1 cells, where it induces cell cycle arrest and suppresses target gene expression [2]. Research groups can use DPHB alongside platyphyllenone to perform comparative mechanistic studies, as both compounds were identified as the most potent in the diarylheptanoid panel and their effects are rescued by FoxM1 overexpression, confirming on-target activity [2].

Osteoclastogenesis and Inflammatory Bone Destruction Models

DPHB is suitable for bone biology laboratories investigating NF-κB and MAPK-mediated osteoclastogenesis inhibition. The compound suppresses RANKL-induced osteoclast formation in vitro and alleviates LPS-induced inflammatory bone destruction in vivo, as demonstrated by Micro-CT and histological analyses [3]. Its dual-pathway mechanism distinguishes it from bisphosphonates and denosumab, making DPHB a valuable tool for exploring alternative anti-resorptive strategies in osteoporosis and rheumatoid arthritis models [3].

Analytical Reference Standard for Diarylheptanoid Quantification in Botanical Extracts

DPHB (≥98% purity, CAS 79559-60-7) is an essential analytical reference standard for HPLC-based quantification of linear diarylheptanoids in Alpinia officinarum rhizome extracts and related Zingiberaceae species [4]. Unlike commercial curcumin, which exists as a multi-component mixture, DPHB provides a single, well-defined peak for calibration curves, ensuring accurate and reproducible quantification in quality control and phytochemical standardization workflows [4].

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